

Technical Monograph: 6-Chloro-4-methylpyridin-2-amine

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Compound of Interest

Compound Name:	6-Chloro-4-methylpyridin-2-amine
CAS No.:	51564-92-2
Cat. No.:	B118308

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The "Privileged Scaffold" in Kinase Inhibitor Discovery^[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, **6-Chloro-4-methylpyridin-2-amine** (CAS: 51564-92-2) has emerged as a critical "privileged scaffold." Its utility lies not merely in its structure, but in its strategic trifunctional nature: a nucleophilic amino group for hydrogen bonding, an electrophilic chlorine for diversity-oriented synthesis (DOS), and a C4-methyl group that often dictates selectivity in ATP-binding pockets of kinase enzymes.^[1]

This technical guide dissects the compound's physicochemical profile, its pivotal role in structure-activity relationship (SAR) campaigns, and provides a validated protocol for its most common synthetic application: the Palladium-catalyzed cross-coupling reaction.

Chemical Identity & Physicochemical Profile^{[1][2][3][4][5][6][7][8]}

Precise characterization is the bedrock of reproducible science. The following data consolidates the core identity of the scaffold.

Property	Specification
IUPAC Name	6-Chloro-4-methylpyridin-2-amine
Common Synonyms	2-Amino-6-chloro-4-picoline; 6-Chloro-4-methyl-2-pyridinamine
CAS Number	51564-92-2
Molecular Formula	C ₆ H ₇ ClN ₂
Molecular Weight	142.59 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water
pKa (Calculated)	~3.5 (Pyridine N), ~23 (Amine NH)
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Strategic Utility in Drug Design: The "Warhead" Concept

The value of **6-Chloro-4-methylpyridin-2-amine** lies in its orthogonal reactivity.[1] It allows medicinal chemists to "grow" molecules in specific vectors to probe biological targets.[2]

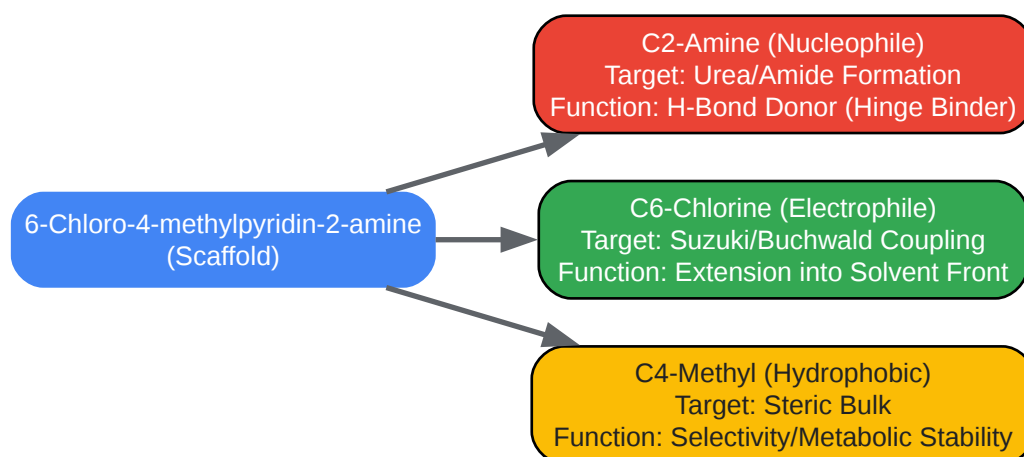
3.1 The C4-Methyl "Gatekeeper"

In many kinase inhibitors, the methyl group at the C4 position serves a dual purpose:

- **Steric Occlusion:** It can induce a twisted conformation in bi-aryl systems, improving selectivity by clashing with non-target residues.
- **Hydrophobic Packing:** It frequently occupies small hydrophobic pockets (e.g., the "gatekeeper" region) within the enzyme active site, enhancing binding affinity [1].

3.2 Reactivity Visualization

The following diagram illustrates the orthogonal reactivity vectors available on this scaffold.



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Figure 1: Orthogonal reactivity map of the scaffold, highlighting the distinct chemical roles of the C2, C4, and C6 positions.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

The most critical transformation for this scaffold is the functionalization of the C6-Chlorine. Chloropyridines are notoriously less reactive than their bromo- or iodo-counterparts due to the stronger C-Cl bond.[1] Therefore, standard Pd(PPh₃)₄ protocols often fail.

Objective: Synthesis of a 6-aryl-4-methylpyridin-2-amine derivative via Suzuki Coupling.
Mechanism: Oxidative addition into the electron-deficient C-Cl bond, followed by transmetallation and reductive elimination.

4.1 Reagents & Equipment[1]

- Substrate: **6-Chloro-4-methylpyridin-2-amine** (1.0 eq)
- Coupling Partner: Aryl Boronic Acid (1.2 eq)
- Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
 - Rationale: XPhos is a bulky, electron-rich phosphine ligand specifically designed to facilitate oxidative addition into aryl chlorides [2].

- Base: K_3PO_4 (2.0 eq) or Cs_2CO_3 (2.0 eq)
- Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
- Atmosphere: Argon (Strictly anaerobic).

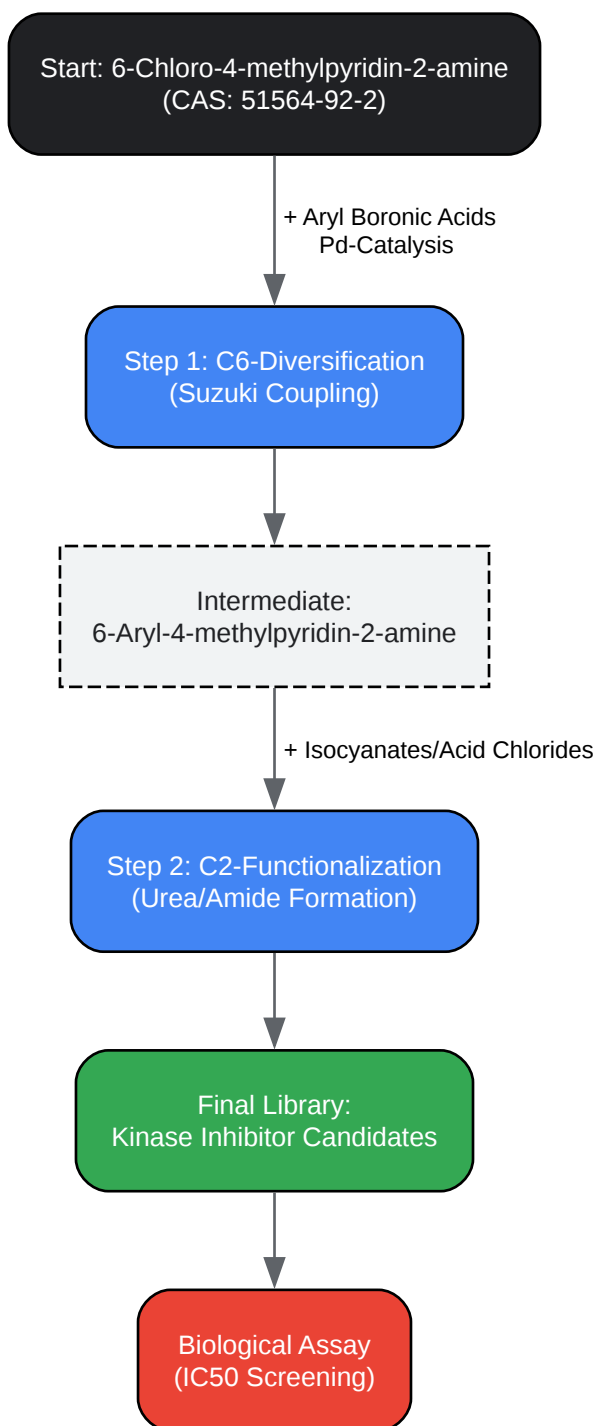
4.2 Step-by-Step Methodology

- Preparation (In Glovebox or Schlenk Line):
 - Charge a microwave vial or pressure tube with the Scaffold (1.0 mmol, 142.6 mg), Aryl Boronic Acid (1.2 mmol), $Pd_2(dba)_3$ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Base (2.0 mmol).
 - Critical Step: The catalyst and ligand should be premixed if possible, or added simultaneously to ensure active species formation.
- Solvation & Degassing:
 - Add 1,4-Dioxane (4 mL) and degassed Water (1 mL).
 - Sparge the mixture with Argon for 5 minutes. Cap the vial immediately.
 - Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or catalyst deactivation.
- Reaction:
 - Heat the reaction vessel to 100°C for 4–12 hours.
 - Monitoring: Monitor via LC-MS. The starting material (M+H 143) should disappear, replaced by the product mass.
- Work-up:
 - Cool to room temperature.[3][4] Dilute with EtOAc (20 mL).
 - Filter through a pad of Celite to remove Palladium black.

- Wash the filtrate with Brine (2 x 10 mL). Dry over Na_2SO_4 .
- Purification:
 - Concentrate in vacuo.
 - Purify via Flash Column Chromatography (Silica Gel).
 - Eluent: Gradient of 0-10% MeOH in DCM (The amino group makes the product polar).

Workflow: From Scaffold to Lead Candidate[1]

The following workflow demonstrates how this specific CAS entry functions as the starting point for a high-throughput library generation campaign.



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Figure 2: Sequential functionalization workflow utilizing the scaffold's differential reactivity.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse compared to commercial drugs, it should be treated with the rigor of a halogenated pyridine.

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
 - Acute Toxicity: Treat as potentially toxic if swallowed (Category 4).
- Handling:
 - Always use a chemical fume hood.
 - Wear nitrile gloves and safety goggles.
 - Avoid dust formation; the amine functionality can make the dust sticky and irritating to mucous membranes.
- Waste Disposal:
 - Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity of chloropyridines.

References

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-4-pyridyl)-N'-phenylureas as Potent Inhibitors of Raf Kinases. *Journal of Medicinal Chemistry*, 47(17), 4230–4244.
- Billingsley, K., & Buchwald, S. L. (2007). Pyridines and Pyrazines in Palladium-Catalyzed Cross-Coupling Reactions. *Angewandte Chemie International Edition*, 46(28), 5359-5363.
- BenchChem. (2025).[5] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- PubChem. (2025).[6] **6-Chloro-4-methylpyridin-2-amine** Compound Summary. National Library of Medicine.

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Sources

- [1. 45644-21-1|2-Amino-6-chloropyridine|BLD Pharm \[bldpharm.com\]](#)
- [2. 2-Amino-5-chloro-6-methylpyridine | Properties, Safety, Applications & Supplier in China \[pipzine-chem.com\]](#)
- [3. 6-Chloro-4-methylpyridin-2-amine | 51564-92-2 \[sigmaaldrich.com\]](#)
- [4. Suzuki Coupling \[organic-chemistry.org\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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